molecular formula C16H16O3 B11944201 Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol CAS No. 5694-69-9

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol

Cat. No.: B11944201
CAS No.: 5694-69-9
M. Wt: 256.30 g/mol
InChI Key: HAEGULPLPHZWMP-UHFFFAOYSA-N
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Description

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol is an organic compound with the molecular formula C16H16O3. It is a member of the dioxolane family, characterized by a dioxolane ring fused with a phenyl group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol can be synthesized through the condensation of benzaldehyde with glycerol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring .

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves similar condensation reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde, while reduction could produce benzyl alcohol .

Scientific Research Applications

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxolane-4-methanol: Shares a similar dioxolane ring structure but differs in the position of the phenyl group.

    1,3-Dioxolane: A simpler compound with a dioxolane ring but without the phenyl substituents.

    2-(Methoxymethyl)-2-phenyl-1,3-dioxolane: Contains a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

5694-69-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol

InChI

InChI=1S/C16H16O3/c17-15(13-7-3-1-4-8-13)16(18-11-12-19-16)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2

InChI Key

HAEGULPLPHZWMP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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